Bis-sulfone-PEG4-TCO
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Overview
Description
Bis-sulfone-PEG4-TCO is a multifunctional compound that contains two sulfone groups, four polyethylene glycol (PEG) monomers, and a terminal carboxylic acid (TCO) group. This compound is water-soluble and is commonly used in biomedical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG4-TCO is synthesized through a series of chemical reactions that involve the introduction of sulfone groups and PEG monomers. The synthetic route typically involves the following steps:
Formation of the PEG Backbone: The PEG backbone is synthesized by polymerizing ethylene oxide.
Introduction of Sulfone Groups: Sulfone groups are introduced through sulfonation reactions, which involve the reaction of the PEG backbone with sulfonating agents.
Attachment of TCO Group: The terminal carboxylic acid (TCO) group is attached through esterification or amidation reactions
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG backbone.
Sulfonation: Controlled sulfonation reactions to introduce sulfone groups.
Purification: Purification steps such as filtration, crystallization, and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG4-TCO undergoes various chemical reactions, including:
Bis-alkylation: This reaction involves the conjugation of thiols derived from cysteine residues of reduced disulfide bonds.
Click Chemistry: The TCO group enables fast click chemistry with tetrazine under mild conditions.
Common Reagents and Conditions
Bis-alkylation: Common reagents include reducing agents such as dithiothreitol (DTT) and thiol-containing compounds.
Click Chemistry: Tetrazine-functionalized molecules are used as reagents.
Major Products Formed
Scientific Research Applications
Bis-sulfone-PEG4-TCO has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for site-specific conjugation of proteins and peptides.
Biology: Employed in bioconjugation reactions to study protein-protein interactions and cellular processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of high-purity PEG linkers for various industrial applications.
Mechanism of Action
Bis-sulfone-PEG4-TCO exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-PEG4-DBCO: Contains a DBCO group instead of a TCO group.
Bis-sulfone-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
Bis-sulfone-PEG4-Azide: Contains an azide group for click chemistry reactions with alkynes.
Uniqueness
Bis-sulfone-PEG4-TCO is unique due to its combination of bis-sulfone groups, PEG spacer, and TCO group. This combination provides high solubility, biocompatibility, and versatility in bioconjugation reactions. The TCO group enables fast and efficient click chemistry with tetrazine-functionalized molecules, making it highly suitable for various biomedical and industrial applications .
Properties
Molecular Formula |
C44H58N2O12S2 |
---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N2O12S2/c1-34-10-18-40(19-11-34)59(50,51)32-38(33-60(52,53)41-20-12-35(2)13-21-41)42(47)36-14-16-37(17-15-36)43(48)45-22-24-54-26-28-56-30-31-57-29-27-55-25-23-46-44(49)58-39-8-6-4-3-5-7-9-39/h3-4,10-21,38-39H,5-9,22-33H2,1-2H3,(H,45,48)(H,46,49)/b4-3+ |
InChI Key |
PGQJJPZJFKHZKP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Origin of Product |
United States |
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